2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride

Description

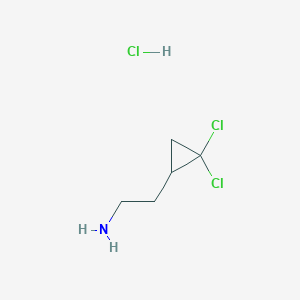

2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is a halogenated cyclopropane derivative with the molecular formula C₅H₁₀Cl₃N and a molar mass of 190.49 g/mol . Its structure features a cyclopropane ring substituted with two chlorine atoms at the 2,2-positions, linked to an ethanamine backbone that is protonated as a hydrochloride salt. The compound’s CAS number is 2031261-06-8, and it is utilized in pharmaceutical and chemical research due to its unique stereoelectronic properties imparted by the strained cyclopropane ring and electron-withdrawing chlorine substituents .

Properties

IUPAC Name |

2-(2,2-dichlorocyclopropyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2N.ClH/c6-5(7)3-4(5)1-2-8;/h4H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNSOJDRPVUYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride typically involves the reaction of 2,2-dichlorocyclopropane with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group is known to interact with various enzymes and receptors, leading to changes in their activity. The ethan-1-amine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and behavior .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Cyclopropane Derivatives

2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₅H₁₀ClF₂N

- Molar Mass : 157.59 g/mol

- CAS Number : 2031258-87-2

- Key Differences : Replacing chlorine with fluorine reduces molar mass and electronegativity. Fluorine’s smaller atomic radius and lower polarizability may enhance metabolic stability compared to chlorine, though at the expense of reduced lipophilicity .

rac-1-[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride

- Structure : Cyclopropane with a trifluoromethyl (-CF₃) group.

- No molecular weight data is available in the evidence, but the trifluoromethyl group likely increases hydrophobicity .

Larger Cycloalkane Derivatives

2-(2,2-Difluorocyclopentyl)ethan-1-amine Hydrochloride

- Molecular Formula : ~C₇H₁₂ClF₂N (estimated)

- Molar Mass : 185.65 g/mol

- The larger ring may also modulate conformational flexibility and solubility .

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

Aromatic Substituted Ethanolamines

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D)

- Structure : Phenethylamine with dimethoxy and methyl substituents.

- However, the absence of a cyclopropane ring eliminates strain-induced reactivity, altering pharmacological profiles .

2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride (2C-P)

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Research Implications and Trends

- Halogen Effects : Chlorine’s higher atomic weight and polarizability compared to fluorine may enhance lipophilicity and binding to hydrophobic pockets in biological targets, as seen in neurotransmitter analogs .

- Ring Strain : Cyclopropane’s high ring strain can increase reactivity, making it a strategic moiety in prodrug design or covalent inhibitors. Larger rings (e.g., cyclopentane) offer stability but lack comparable strain-driven reactivity .

- Synthetic Accessibility : Difluoro and trifluoromethyl analogs often require specialized fluorination techniques, whereas dichloro derivatives can be synthesized via more conventional cyclopropanation routes .

Biological Activity

2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by its unique cyclopropyl structure, which contributes to its biological activity. Its molecular formula is CHClN, with a molecular weight of approximately 165.03 g/mol. The presence of dichlorocyclopropyl moiety is significant for its interaction with biological targets.

Research indicates that this compound may exert its effects through the modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. It is hypothesized that the compound acts as a selective inhibitor of certain receptors, potentially leading to enhanced mood and cognitive function.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential : Preliminary research suggests that the compound may inhibit tumor growth in certain cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which could have implications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate potency against these pathogens.

Case Study 2: Anticancer Activity

In vitro studies using human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | MIC/IC50 (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 |

| Antimicrobial | Escherichia coli | Growth inhibition | 64 |

| Anticancer | MCF-7 (breast cancer) | Reduced viability | IC50: 25 |

| Neuroprotection | Neuronal cell lines | Decreased oxidative stress | N/A |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride to achieve high yield and purity?

- Methodological Answer :

- Step 1 : Start with cyclopropane ring formation via [2+1] cycloaddition, using dichlorocarbene generated from chloroform and a strong base (e.g., NaOH).

- Step 2 : Functionalize the cyclopropane with an ethanamine side chain via nucleophilic substitution or reductive amination. Lithium aluminum hydride (LiAlH₄) is effective for reducing intermediates to the amine .

- Step 3 : Purify the hydrochloride salt using recrystallization in ethanol/ether mixtures. Monitor purity via HPLC (>98%) and confirm structure with NMR (e.g., cyclopropane protons at δ 1.8–2.2 ppm) .

- Key Variables : Reaction temperature (0–25°C), stoichiometry of dichlorocarbene precursors, and inert atmosphere to prevent amine oxidation.

Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropane protons (split into doublets of doublets due to J-coupling) and amine protons (δ 2.5–3.5 ppm). Chloride counterion can be confirmed via ion chromatography .

- IR Spectroscopy : Look for N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 193.02 (calculated for C₅H₈Cl₂N⁺) .

Q. What strategies are recommended for assessing the compound’s stability under various storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.

- Light Sensitivity : Expose to UV (320–400 nm) and monitor cyclopropane ring opening using NMR.

- Long-Term Stability : Store at –20°C under argon; periodic FTIR checks for amine oxidation to nitriles .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of the dichlorocyclopropyl group?

- Methodological Answer :

- Quantum Mechanical Calculations : Use DFT (B3LYP/6-31G*) to model ring strain (≈25 kcal/mol) and electrophilic susceptibility.

- Reaction Path Analysis : Simulate ring-opening mechanisms (e.g., acid-catalyzed hydrolysis) using Gaussian or ORCA software. Compare activation energies to experimental kinetics .

- Molecular Dynamics : Predict solvation effects in polar solvents (e.g., DMSO) using GROMACS .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate IC₅₀ values using uniform protocols (e.g., cell lines, incubation times). For example, discrepancies in NMDA receptor inhibition may arise from HEK293 vs. neuronal cell models .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed cyclopropane derivatives) that may interfere with bioactivity .

- Dose-Response Curves : Apply Hill slope analysis to distinguish allosteric vs. competitive binding mechanisms .

Q. What in vitro assays are most effective for elucidating the compound’s mechanism of action on neurological targets?

- Methodological Answer :

- Calcium Imaging : Measure intracellular Ca²⁺ flux in primary neurons to assess NMDA/AMPA receptor modulation.

- Patch-Clamp Electrophysiology : Quantify ion channel currents (e.g., GABAₐ receptors) at varying compound concentrations (1–100 µM).

- Radioligand Binding : Compete with [³H]MK-801 for NMDA receptor occupancy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.